molecular formula C23H40N2O2 B12002438 N-[(E)-furan-2-ylmethylideneamino]octadecanamide

N-[(E)-furan-2-ylmethylideneamino]octadecanamide

Cat. No.: B12002438
M. Wt: 376.6 g/mol
InChI Key: UZHUIYGJBVAYNG-DARPEHSRSA-N
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Description

N-[(E)-furan-2-ylmethylideneamino]octadecanamide is a synthetic amide derivative characterized by an octadecanamide (C18) backbone conjugated to a furan-2-ylmethylideneamino group via an imine bond in the E-configuration.

Properties

Molecular Formula

C23H40N2O2

Molecular Weight

376.6 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]octadecanamide

InChI

InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(26)25-24-21-22-18-17-20-27-22/h17-18,20-21H,2-16,19H2,1H3,(H,25,26)/b24-21+

InChI Key

UZHUIYGJBVAYNG-DARPEHSRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-furan-2-ylmethylideneamino]octadecanamide typically involves the condensation reaction between furan-2-carbaldehyde and octadecanamide in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-furan-2-ylmethylideneamino]octadecanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[(E)-furan-2-ylmethylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]octadecanamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The Schiff base linkage can undergo hydrolysis under physiological conditions, releasing the active furan and amide components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Purity
N-[(E)-furan-2-ylmethylideneamino]octadecanamide Not provided C₂₃H₄₀N₂O₂* Furan-2-ylmethylideneamino (E-configuration) ~376.58† N/A‡
N,N-Dimethyloctadecanamide 3886-90-6 C₂₀H₄₁NO N,N-dimethylamine 311.55 ≥95%
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide 1869AH C₂₂H₄₁NO₃ Tetrahydro-2-oxofuran (saturated ring) 391.57 ≥95%
D-glucosyl-beta-1,1' N-stearoyl-D-erythro-sphingosine 95119-86-1 C₄₂H₈₁NO₈ Glucosyl headgroup 728.11 ≥95%

Sources: .

Key Findings:

Lipophilicity and Solubility: The target compound’s furan group enhances rigidity compared to N,N-dimethyloctadecanamide (), which lacks aromaticity. However, both exhibit high lipophilicity due to the C18 chain.

Biological Relevance :

  • Glycosylated analogs like D-glucosyl-beta-1,1' N-stearoyl-D-erythro-sphingosine () are bioactive sphingolipids involved in cell signaling, whereas the target compound’s imine-linked furan may serve as a synthetic mimic for enzyme substrates or ligands .

Stereochemical Differences :

  • The E-configuration of the imine bond in the target compound contrasts with the saturated, stereospecific tetrahydrofuran in ’s compound, which has an (S)-configured chiral center. This difference could influence molecular recognition in biological systems .

Furan-Containing Amides in Pharmaceutical Contexts

Table 2: Functional Group Analysis

Compound Name Furan Substituent Type Associated Applications
This compound Aromatic, conjugated imine Hypothetical: Materials science
Ranitidine complex nitroacetamide () Furan-2-ylmethyl sulphanyl group Pharmaceutical (anti-ulcer agent)
Neu5Ac2,3-b-D-Galactopyranosyl-1,1’-N-stearoyl-2’-hexacosamide () None; sialic acid-glycolipid Cell membrane signaling

Key Findings:

  • The furan group in ranitidine derivatives () contributes to receptor binding in gastrointestinal therapeutics, whereas the target compound’s furan-imine system lacks documented pharmacological activity but may serve as a scaffold for drug design .
  • Sialylated glycolipids () demonstrate the importance of carbohydrate moieties in bioactivity, a feature absent in the target compound but relevant for comparative hydrophilicity .

Biological Activity

N-[(E)-furan-2-ylmethylideneamino]octadecanamide, a compound derived from octadecanamide and furan derivatives, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C18_{18}H37_{37}N1_{1}O1_{1}
  • Molecular Weight : 283.49 g/mol
  • IUPAC Name : N-[(E)-furan-2-ylmethylidene]octadecanamide

The compound features a long hydrophobic tail (octadecanamide) and a furan moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of furan, including those similar to this compound, showed potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Furan Derivative AE. coli5 µg/mL
Furan Derivative BS. aureus10 µg/mL

Anti-inflammatory Properties

Furan derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study : A recent study evaluated the anti-inflammatory effects of a related furan compound in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema and inflammatory markers when treated with the compound.

Cytotoxicity and Cancer Research

The cytotoxicity of this compound has been assessed in various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa155
MCF7204
Normal Fibroblast>100-

These results indicate potential for development as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Interaction with Cell Membranes : The hydrophobic nature allows for effective interaction with lipid bilayers, potentially leading to membrane disruption.
  • Modulation of Signaling Pathways : Evidence suggests that furan derivatives can modulate various signaling pathways associated with inflammation and cell survival.

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